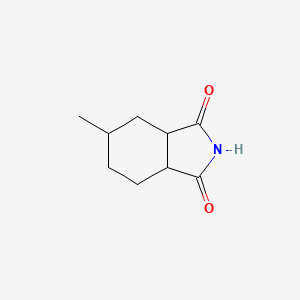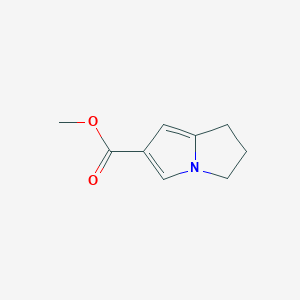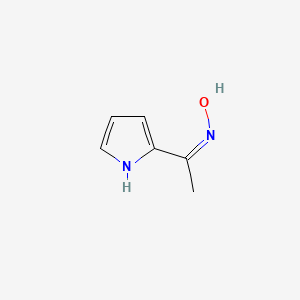![molecular formula C23H16N2OS B3355739 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one CAS No. 63484-60-6](/img/structure/B3355739.png)
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one
Overview
Description
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one is a complex organic compound that features both acridine and thiazole moieties. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Thiazole derivatives, on the other hand, are recognized for their diverse biological activities, such as antibacterial, antifungal, and antiviral effects .
Preparation Methods
The synthesis of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with acridin-9(10H)-one under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety intercalates into DNA, disrupting the replication and transcription processes, which is crucial for its antitumor activity. The thiazole ring interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar DNA intercalating properties.
Thiazole derivatives: These compounds share the thiazole ring and exhibit diverse biological activities.
Phenothiazine derivatives: These compounds have a similar structure and are known for their antipsychotic and antimicrobial activities
Properties
IUPAC Name |
10-[(2-phenyl-1,3-thiazol-4-yl)methyl]acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c26-22-18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)22)14-17-15-27-23(24-17)16-8-2-1-3-9-16/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQGMEDZPLSSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492671 | |
| Record name | 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63484-60-6 | |
| Record name | 10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30492671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



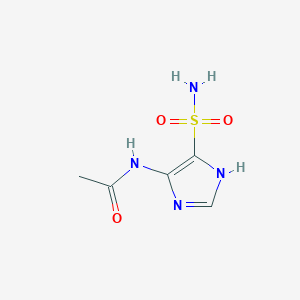

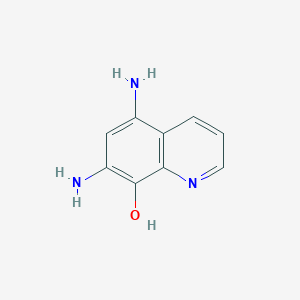
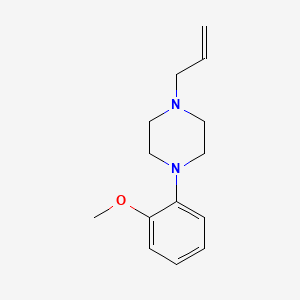
![3-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B3355694.png)
![8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one](/img/structure/B3355697.png)
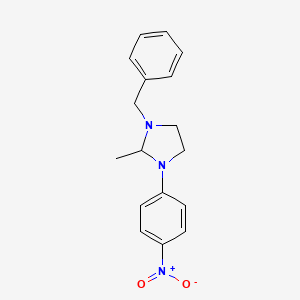
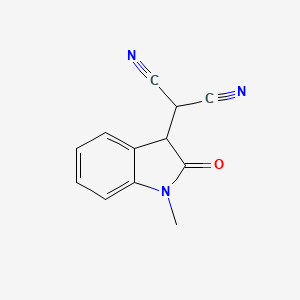
![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)

